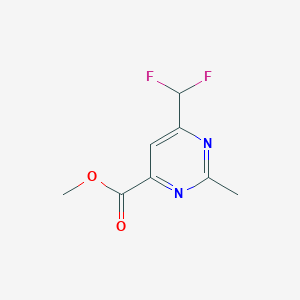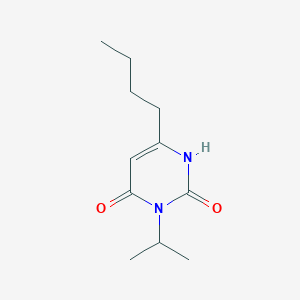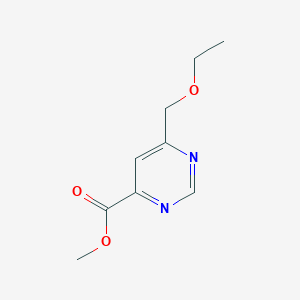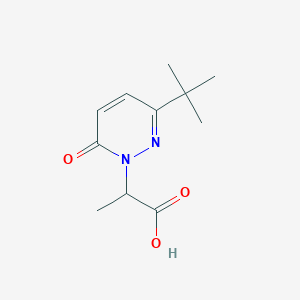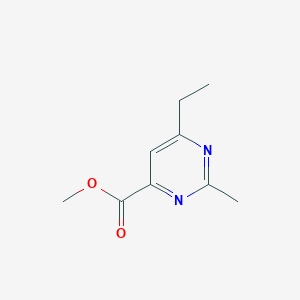
Diricinoleoyl-palmitoyl-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diricinoleoyl-palmitoyl-glycerol (DPG) is a naturally occurring glycerolipid that has been studied for its potential applications in various fields. It is composed of two fatty acid chains, palmitic acid, and ricinoleic acid, which are covalently linked to a glycerol backbone. DPG has been found to possess several interesting biochemical and physiological properties, which make it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Identification and Structural Analysis
- Regiospecific Identification in Castor Oil : The compound (12-Ricinoleoylricinoleoyl)diricinoleoylglycerol (RRRR), a type of tetraacylglycerol, was identified in castor oil. Electrospray ionization mass spectrometry (ESI-MS4) revealed that 95% of the 12-ricinoleoylricinoleoyl chain is located at the sn-2 position of the glycerol backbone of RRRR. This precise location was confirmed through hydrolysis using sn-1,3 specific lipase, highlighting a detailed understanding of the molecular structure of such compounds in castor oil (Lin & Arcinas, 2008).
Biosynthesis and Lipid Analysis
- Biosynthesis of Triacylglycerols Containing Ricinoleate : Research on the biosynthetic pathway of triacylglycerols containing ricinoleate, to which diricinoleoyl-palmitoyl-glycerol is related, revealed insights into how these compounds are formed in nature. This study, using techniques like high-performance liquid chromatography and mass spectrometry, provided a deeper understanding of the biological processes involved in the production of such triacylglycerols in castor beans (Lin et al., 1998).
Monolayer and Bilayer Studies
- Characterization in Mixed Monolayers : Studies on the behavior of oxidatively modified phospholipids in mixed monolayers with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) have implications for understanding diricinoleoyl-palmitoyl-glycerol's interaction in biological membranes. These studies used techniques like Langmuir balance and fluorescence microscopy to observe changes in liquid expanded regions and the orientation of acyl chains (Sabatini et al., 2006).
Nanoparticle Coating and Cellular Uptake
- Gold Nanoparticle Coating : Research on coating gold nanoparticles (GNPs) with phospholipids including 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1′-rac-glycerol) provided insights into how diricinoleoyl-palmitoyl-glycerol-like compounds can influence cellular uptake and bio-distribution. This has potential implications in biomedical applications (Hao et al., 2012).
Zukünftige Richtungen
: Lin, J.-T., & Chen, G. Q. (2012). Identification of Minor Acylglycerols Less Polar than Triricinolein in Castor Oil by Mass Spectrometry. Journal of the American Oil Chemists’ Society, 89(10), 1773–1784. Link : Regiospecific analysis of diricinoleoylacylglycerols in castor (Ricinus communis L.) oil by electrospray ionization mass spectrometry. Link : Turner, C., & Murphy, C. (2002). Identification and Quantification of the Molecular Species of Acylglycerols in Castor Oil by HPLC Using ELSD. Link
Eigenschaften
IUPAC Name |
(7R,9Z,28Z,31R)-19-(1,2-dihydroxy-3-oxooctadecyl)-7,19,31-trihydroxyheptatriaconta-9,28-diene-18,20-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H102O8/c1-4-7-10-13-14-15-16-17-18-19-26-31-38-45-50(58)53(61)54(62)55(63,51(59)46-39-32-27-22-20-24-29-36-43-48(56)41-34-11-8-5-2)52(60)47-40-33-28-23-21-25-30-37-44-49(57)42-35-12-9-6-3/h29-30,36-37,48-49,53-54,56-57,61-63H,4-28,31-35,38-47H2,1-3H3/b36-29-,37-30-/t48-,49-,53?,54?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVIKUSZYVDOTM-FGMUFLJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCC=CCC(CCCCCC)O)(C(=O)CCCCCCCC=CCC(CCCCCC)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)C(O)C(O)C(O)(C(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)C(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H102O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diricinoleoyl-palmitoyl-glycerol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

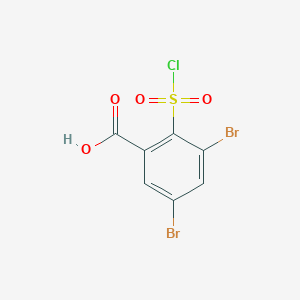


![1-(5-Chloro-2-fluorobenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1484443.png)



